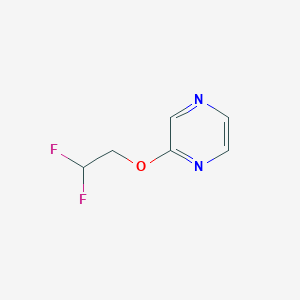

2-(2,2-Difluoroethoxy)pyrazine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2,2-difluoroethoxy)pyrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F2N2O/c7-5(8)4-11-6-3-9-1-2-10-6/h1-3,5H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYKHOVSLLXVZRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)OCC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity, Reaction Mechanisms, and Transformation Pathways of 2 2,2 Difluoroethoxy Pyrazine

Reactivity Profile of the Pyrazine (B50134) Ring System

Pyrazine is a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-arrangement. mdpi.com This structure imparts distinct reactivity compared to benzene (B151609) and other azines. imperial.ac.uk The pyrazine molecule is planar and possesses no permanent dipole moment. thieme-connect.de As a diazine, it is characterized by a significant electron deficiency, which is a primary determinant of its chemical behavior. imperial.ac.ukijbpas.com

Electrophilic Aromatic Substitution (EAS) on Pyrazines

The pyrazine ring is strongly deactivated towards electrophilic aromatic substitution (EAS). stackexchange.comslideshare.net The two electronegative nitrogen atoms exert a powerful electron-withdrawing inductive effect, reducing the electron density of the ring carbons and making them less susceptible to attack by electrophiles. ijbpas.comslideshare.net This deactivation is more pronounced than in pyridine. imperial.ac.ukstackexchange.com

Furthermore, under the acidic conditions often required for EAS reactions, the basic nitrogen atoms are readily protonated. This protonation further intensifies the electron-withdrawing character of the ring, increasing its deactivation. Consequently, electrophilic substitution on unsubstituted pyrazine is rare and requires harsh reaction conditions, often resulting in low yields. When substitution does occur, it is typically directed to the carbon atoms.

Nucleophilic Aromatic Substitution (SNAr) on Pyrazines

In stark contrast to its inertness toward electrophiles, the electron-deficient pyrazine ring is highly susceptible to nucleophilic aromatic substitution (SNAr). thieme-connect.de This reactivity is a cornerstone of pyrazine chemistry, providing a versatile platform for functionalization. rsc.orgnih.gov The reaction is particularly efficient when a good leaving group, such as a halogen, is present on the ring. thieme-connect.de

The mechanism of SNAr reactions on pyrazines can proceed through a concerted pathway or a stepwise addition-elimination sequence via a discrete Meisenheimer complex, although recent studies suggest that concerted mechanisms may be more common than previously assumed. nih.gov The regioselectivity of SNAr on substituted pyrazines is well-documented. Studies on 2-substituted 3,5-dichloropyrazines have shown that the electronic nature of the substituent at the 2-position dictates the site of nucleophilic attack. acs.orgacs.org

Electron-withdrawing groups (EWGs) at the 2-position direct incoming nucleophiles to the 5-position. acs.orgacs.org

Electron-donating groups (EDGs) at the 2-position direct nucleophiles to the 3-position. acs.orgacs.org

This predictable regioselectivity is crucial for the strategic synthesis of complex pyrazine derivatives. acs.orgacs.org

| Substituent at C-2 | Electronic Effect | Preferred Site of Nucleophilic Attack |

|---|---|---|

| -CN, -COOEt | Electron-Withdrawing (EWG) | C-5 |

| -OCH₃, -N(CH₃)₂ | Electron-Donating (EDG) | C-3 |

Oxidation and Reduction Processes of the Pyrazine Nucleus

The pyrazine nucleus can undergo both oxidation and reduction reactions. The nitrogen atoms, with their lone pairs of electrons, are susceptible to oxidation, leading to the formation of pyrazine N-oxides. mdpi.come-bookshelf.de The pyrazine ring can also react with singlet oxygen, adding across the diazine system to form endo-peroxides, which can be stable compounds. rsc.org

Reduction of the pyrazine ring is also possible. Depending on the reagents and conditions, this can lead to dihydropyrazines, tetrahydropyrazines, or piperazines. The pyrazine nucleus contains C=N bonds that can theoretically undergo a 2-electron redox reaction. researchgate.net These redox properties are harnessed in various applications, including the design of organic cathode materials for batteries. researchgate.net

Impact of the 2,2-Difluoroethoxy Substituent on Molecular Reactivity

The 2,2-difluoroethoxy group [-OCH₂CF₂H] at the 2-position of the pyrazine ring significantly modulates the ring's intrinsic reactivity through a combination of electronic and steric effects.

Inductive and Resonance Effects

The electronic influence of the 2,2-difluoroethoxy substituent is a duality of inductive and resonance effects. auburn.edudu.edu.eg

Inductive Effect (-I): The two fluorine atoms are highly electronegative, exerting a strong electron-withdrawing inductive effect. This effect is transmitted through the sigma bonds of the ethoxy chain to the pyrazine ring. auburn.edulibretexts.org The result is a significant decrease in the electron density of the aromatic system, a phenomenon known as a negative inductive effect (-I). This potent -I effect further deactivates the ring towards electrophilic attack, making EAS even less favorable than on unsubstituted pyrazine. Conversely, it enhances the ring's electrophilicity, making it more susceptible to nucleophilic attack (SNAr).

Resonance Effect (+R): The oxygen atom directly attached to the pyrazine ring possesses lone pairs of electrons that can be delocalized into the aromatic π-system. auburn.edudu.edu.eg This donation of electron density is a positive resonance effect (+R). The +R effect counteracts the -I effect to some extent by increasing electron density, particularly at the ortho and para positions relative to the substituent.

In the case of the 2,2-difluoroethoxy group, the powerful -I effect of the two fluorine atoms is generally considered to dominate the +R effect of the ether oxygen. libretexts.org Therefore, the net electronic influence of the substituent is strongly electron-withdrawing. This activates the pyrazine ring for SNAr, particularly at positions C-3 and C-5, while strongly deactivating it for EAS.

| Effect | Description | Impact on Pyrazine Ring |

|---|---|---|

| Inductive (-I) | Electron withdrawal through σ-bonds by electronegative fluorine atoms. auburn.edu | Decreases overall ring electron density; activates for SNAr, deactivates for EAS. |

| Resonance (+R) | Electron donation into the π-system from the oxygen lone pairs. auburn.edu | Increases electron density, partially opposing the inductive effect. |

Steric Factors and Conformation

The 2,2-difluoroethoxy group is sterically more demanding than a simple methoxy (B1213986) or ethoxy group. Its size can create steric hindrance, potentially impeding the approach of reagents to the adjacent C-3 position on the pyrazine ring. The conformation of the ethoxy chain, determined by rotation around the C-O and C-C single bonds, can also influence the accessibility of nearby sites. This steric bulk can play a role in the regioselectivity of reactions, favoring attack at more accessible positions, such as C-5 or C-6, over the sterically shielded C-3 position.

Mechanistic Investigations of Key Chemical Transformations of 2-(2,2-Difluoroethoxy)pyrazine

The formation and subsequent reactions of this compound are governed by fundamental principles of organic chemistry, primarily involving nucleophilic aromatic substitution and potentially radical-mediated pathways. While specific experimental studies on the reaction mechanisms of this particular compound are not extensively documented in publicly available literature, a comprehensive understanding can be constructed by examining analogous transformations of pyrazine derivatives and related fluoroalkyl ethers.

Elucidation of Reaction Intermediates (e.g., Radical Species)

The primary route to this compound likely involves the nucleophilic aromatic substitution (SNAr) of a halopyrazine, typically 2-chloropyrazine (B57796), with the sodium salt of 2,2-difluoroethanol (B47519). The classical SNAr mechanism proceeds through a polar, two-step process involving a Meisenheimer complex as a key intermediate. In this intermediate, the aromaticity of the pyrazine ring is temporarily disrupted. youtube.com

However, under certain conditions, particularly those involving photochemical or electrochemical initiation, an alternative pathway, the radical nucleophilic aromatic substitution (SRN1) mechanism, may come into play. sciencemadness.org This mechanism is characterized by the involvement of radical and radical anion intermediates. sciencemadness.org

In the context of this compound synthesis, the SRN1 pathway would be initiated by the transfer of an electron to the 2-halopyrazine substrate, forming a radical anion. This species then expels the halide ion to generate a pyrazin-2-yl radical. This highly reactive radical can then react with the 2,2-difluoroethoxide nucleophile. The resulting radical anion of the product subsequently transfers an electron to another molecule of the starting halopyrazine, propagating the chain reaction.

The potential for pyrazine cation radicals to form has been observed in other contexts, such as in Maillard reactions involving glucose, glycine, and creatinine, suggesting that the pyrazine nucleus can participate in single-electron transfer processes. nih.gov While direct evidence for radical intermediates in the synthesis of this compound is lacking, the SRN1 mechanism remains a plausible alternative or competing pathway, especially under non-standard reaction conditions.

The presence of the electron-withdrawing fluorine atoms in the ethoxy group can also influence the stability of potential intermediates. While the fluorine atoms primarily exert a strong inductive effect, making the corresponding alcohol more acidic, their influence on the stability of a radical intermediate is more complex.

Below is a table summarizing the potential intermediates in the formation of this compound via both SNAr and SRN1 pathways.

| Reaction Pathway | Key Intermediate(s) | Description | Plausibility |

| SNAr | Meisenheimer Complex | A resonance-stabilized anionic intermediate formed by the addition of the nucleophile to the aromatic ring. | Highly plausible under standard thermal conditions. |

| SRN1 | Pyrazin-2-yl radical, Product radical anion | Radical species formed through single-electron transfer processes. | Plausible under photochemical, electrochemical, or radical-initiated conditions. |

Catalytic Cycle Postulations and Validation

While the uncatalyzed SNAr reaction between a halopyrazine and an alkoxide is a viable route, transition metal catalysis, particularly with palladium or copper, can facilitate the etherification under milder conditions and with a broader substrate scope. uwindsor.cafrontiersin.org Although specific catalytic cycles for the synthesis of this compound have not been published, a plausible catalytic cycle can be postulated based on well-established cross-coupling reactions.

A hypothetical palladium-catalyzed cycle for the formation of this compound from 2-chloropyrazine and 2,2-difluoroethanol is depicted below. This cycle is analogous to the Buchwald-Hartwig amination and etherification reactions.

Postulated Palladium-Catalyzed Etherification Cycle:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the 2-chloropyrazine, forming a Pd(II) intermediate.

Ligand Exchange/Deprotonation: The 2,2-difluoroethanol, in the presence of a base, displaces the chloride ligand on the palladium center to form a palladium alkoxide complex.

Reductive Elimination: The desired this compound is formed through reductive elimination from the Pd(II) complex, regenerating the active Pd(0) catalyst.

The choice of ligands on the palladium catalyst is crucial for the efficiency of the catalytic cycle. Bulky, electron-rich phosphine (B1218219) ligands are often employed to promote both the oxidative addition and reductive elimination steps.

Similarly, a copper-catalyzed cycle, often referred to as an Ullmann-type coupling, can also be envisioned. These reactions typically proceed via a Cu(I)/Cu(III) cycle.

Postulated Copper-Catalyzed Etherification Cycle:

Coordination/Oxidative Addition: The Cu(I) catalyst coordinates to the 2-chloropyrazine and the 2,2-difluoroethoxide.

Formation of Cu(III) intermediate: An oxidative addition-like step leads to a Cu(III) intermediate.

Reductive Elimination: Reductive elimination from the Cu(III) center yields the ether product and regenerates the Cu(I) catalyst.

Validation of these postulated catalytic cycles would require detailed mechanistic studies, including:

Kinetic analysis: To determine the reaction order with respect to each component (catalyst, substrate, and base).

Spectroscopic identification of intermediates: Techniques such as in-situ NMR or IR spectroscopy could be used to observe and characterize the proposed catalytic species.

Isolation and reactivity studies of proposed intermediates: Synthesizing and testing the reactivity of the postulated palladium or copper complexes.

Computational modeling: Density Functional Theory (DFT) calculations can provide valuable insights into the energetics of the proposed elementary steps and the structures of the transition states. wuxiapptec.comstrath.ac.uk

The table below outlines the key steps in the postulated catalytic cycles.

| Catalyst System | Key Catalytic Steps | Description of Transformation |

| Palladium | Oxidative Addition | Pd(0) inserts into the C-Cl bond of 2-chloropyrazine. |

| Ligand Exchange/Deprotonation | 2,2-difluoroethoxide displaces the chloride on the Pd(II) center. | |

| Reductive Elimination | Formation of the C-O bond and regeneration of Pd(0). | |

| Copper | Coordination/Oxidative Addition | Formation of a Cu(III) intermediate from Cu(I), 2-chloropyrazine, and the alkoxide. |

| Reductive Elimination | Release of the ether product and regeneration of the Cu(I) catalyst. |

Advanced Spectroscopic Characterization and Structural Elucidation of 2 2,2 Difluoroethoxy Pyrazine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton (¹H) NMR for Structural Assignment

The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms. For 2-(2,2-Difluoroethoxy)pyrazine, three distinct sets of signals are anticipated.

Pyrazine (B50134) Ring Protons: The pyrazine ring contains three protons. Due to the asymmetry introduced by the substituent, they are chemically non-equivalent and are expected to appear as distinct signals in the aromatic region (typically δ 8.0-8.6 ppm). Their specific chemical shifts and coupling patterns (doublets, doublets of doublets) would confirm their relative positions on the ring.

Methylene (B1212753) Protons (-OCH₂-): The two protons of the methylene group adjacent to the oxygen atom are expected to produce a signal that is split into a doublet of triplets (dt). This splitting arises from coupling to the single proton of the difluoromethyl group (³JHF) and the two fluorine atoms (³JHF).

Methine Proton (-CHF₂): The single proton on the carbon bearing the two fluorine atoms is predicted to appear as a triplet of triplets (tt). This complex splitting pattern is due to coupling with the two adjacent methylene protons (³JHH) and the two geminal fluorine atoms (²JHF).

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| Pyrazine-H | 8.0 - 8.6 | m | JHH |

| -OCH₂- | ~4.4 | dt | ³JHH, ³JHF |

| -CHF₂ | ~6.1 | tt | ³JHH, ²JHF |

Carbon-13 (¹³C) NMR for Carbon Framework

The ¹³C NMR spectrum reveals the number and types of carbon atoms in a molecule. The spectrum for this compound would show six distinct signals.

Pyrazine Ring Carbons: Four signals are expected for the pyrazine ring carbons. One carbon will be deshielded due to its attachment to the electronegative oxygen atom (C-O, ~155-165 ppm), while the other three will appear in the typical aromatic region for nitrogen heterocycles (~130-150 ppm). chemicalbook.comspectrabase.com

Side-Chain Carbons: The methylene carbon (-OCH₂-) will be coupled to the two fluorine atoms on the adjacent carbon, resulting in a triplet (²JCF). The difluoromethyl carbon (-CHF₂) will exhibit a prominent triplet due to direct one-bond coupling to the two fluorine atoms (¹JCF), which is typically a large coupling constant.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constants (Hz) |

| Pyrazine C-O | 155 - 165 | s | - |

| Pyrazine C-H | 130 - 150 | s | - |

| -OCH₂- | ~65 | t | ²JCF |

| -CHF₂ | ~115 | t | ¹JCF |

Fluorine-19 (¹⁹F) NMR for Fluorine Environments

¹⁹F NMR is highly sensitive and provides direct information about the fluorine atoms in a molecule. biophysics.orghuji.ac.ilwikipedia.org For this compound, a single fluorine environment exists. The two fluorine atoms of the -CHF₂ group are chemically equivalent and are expected to produce one signal. This signal would be split into a doublet of triplets (dt) due to coupling with the geminal proton (²JFH) and the two vicinal protons of the methylene group (³JFH). semanticscholar.org

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| -CHF₂ | -120 to -130 | dt | ²JFH, ³JFH |

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. Key correlations would be observed between the adjacent protons on the pyrazine ring and between the -OCH₂- and -CHF₂ protons of the side chain.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would definitively link the proton signals of the pyrazine ring and the side chain to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (2-3 bond) correlations between protons and carbons. This would be instrumental in connecting the side chain to the pyrazine ring, showing a correlation from the -OCH₂- protons to the pyrazine carbon attached to the oxygen (C-O).

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.

The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight. Common fragmentation pathways would likely involve the cleavage of the ether bond. Key expected fragments would include the pyrazinoxy cation and the difluoroethyl cation, as well as the loss of the side chain to give the pyrazine radical cation.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the determination of the exact molecular formula. For this compound (C₆H₆F₂N₂O), the calculated exact mass would be compared to the experimentally determined value to confirm the elemental composition with high confidence.

Infrared (IR) Spectroscopy for Vibrational Modes and Functional Groups

Infrared (IR) spectroscopy is a crucial technique for identifying the functional groups and vibrational modes within a molecule. The IR spectrum of this compound is expected to be a composite of the vibrations from the pyrazine ring and the 2,2-difluoroethoxy substituent.

The pyrazine ring itself has characteristic vibrations. core.ac.uk Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The C=N and C=C stretching vibrations within the heteroaromatic ring are expected in the 1400-1600 cm⁻¹ region. Ring breathing and deformation modes, which are characteristic of the entire ring system, occur at lower frequencies. core.ac.ukrsc.org

The 2,2-difluoroethoxy group introduces several key vibrational modes. The most prominent of these would be the strong C-F stretching absorptions, which are typically found in the 1000-1200 cm⁻¹ range. The presence of two fluorine atoms on the same carbon (a gem-difluoro group) will likely result in intense and characteristic bands in this region. Additionally, the C-O-C ether linkage will produce characteristic asymmetric and symmetric stretching bands, typically around 1260-1000 cm⁻¹.

Based on the analysis of pyrazine and analogous fluoro- and alkoxy-substituted compounds, the following table summarizes the predicted key IR absorption bands for this compound.

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| 3050-3150 | Medium | Aromatic C-H Stretch (Pyrazine Ring) |

| 2850-3000 | Medium | Aliphatic C-H Stretch (-CH₂-) |

| 1550-1600 | Medium | Aromatic C=C/C=N Stretch (Pyrazine Ring) |

| 1400-1500 | Medium | Aromatic C=C/C=N Stretch (Pyrazine Ring) |

| 1200-1260 | Strong | Asymmetric C-O-C Stretch (Ether) |

| 1000-1200 | Very Strong | C-F Stretch (gem-Difluoro Group) |

| 1000-1050 | Strong | Symmetric C-O-C Stretch (Ether) |

| 800-900 | Strong | C-H Out-of-Plane Bending (Pyrazine Ring) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insight into the electronic transitions within a molecule by measuring the absorption of light in the ultraviolet and visible regions. Molecules with conjugated π systems and heteroatoms with non-bonding electrons, such as pyrazine, exhibit characteristic absorptions. montana.edu

The pyrazine chromophore typically displays two main types of electronic transitions:

π → π* transitions: These are high-energy transitions involving the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital. For pyrazine, this transition is typically observed at shorter wavelengths (around 260 nm) with a high molar absorptivity (ε). nist.gov

n → π* transitions: These transitions involve the excitation of a non-bonding electron (from the lone pairs on the nitrogen atoms) to a π* anti-bonding orbital. montana.edu These are lower in energy and thus occur at longer wavelengths (around 320-330 nm for pyrazine) but have a much lower intensity (lower ε) because they are symmetry-forbidden. montana.edu

The introduction of the 2,2-difluoroethoxy substituent (-OCH₂CF₂H) is expected to act as an auxochrome, modifying the absorption characteristics of the pyrazine ring. The oxygen atom's lone pairs can donate electron density to the ring, which typically causes a bathochromic (red) shift, moving the absorption maxima (λmax) to longer wavelengths. However, the highly electronegative fluorine atoms have a strong electron-withdrawing inductive effect, which could counteract the resonance effect of the oxygen, potentially leading to a more complex spectral shift.

Table 2: Predicted UV-Vis Absorption Data for this compound in a Nonpolar Solvent

| Transition | Predicted λmax (nm) | Molar Absorptivity (ε) | Notes |

| π → π | ~265-275 | High | Expected bathochromic shift from unsubstituted pyrazine (~260 nm) due to the alkoxy substituent. |

| n → π | ~325-335 | Low | Expected shift from unsubstituted pyrazine (~328 nm); position influenced by substituent effects. |

Advanced Spectroscopic Methodologies for Complex Characterization

Raman spectroscopy is a complementary technique to IR spectroscopy, providing information about vibrational modes. While IR absorption depends on a change in the dipole moment, Raman scattering depends on a change in the polarizability of the molecule. For a molecule with a center of symmetry like unsubstituted pyrazine, the rule of mutual exclusion applies, meaning vibrations that are Raman active are IR inactive, and vice versa. rsc.org

Although this compound is not symmetric, certain vibrations will be significantly more active in Raman than in IR. Key expected features in the Raman spectrum would include:

Strong Ring Vibrations: The symmetric "ring breathing" mode of the pyrazine ring, which involves the entire ring expanding and contracting symmetrically, is typically very strong in the Raman spectrum (around 1015-1020 cm⁻¹ for pyrazine derivatives). nih.gov Other in-plane ring deformation and stretching modes will also be prominent.

C-F Vibrations: While C-F stretches are strong in the IR, symmetric C-F stretching modes can also appear in the Raman spectrum.

Complementary Information: Raman spectroscopy would be particularly useful for identifying skeletal vibrations of the pyrazine ring that are weak or absent in the IR spectrum, providing a more complete picture of the molecule's vibrational framework. rsc.orgnih.gov

Table 3: Predicted Prominent Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Predicted Intensity | Vibrational Assignment |

| ~3050-3100 | Medium | Aromatic C-H Stretch |

| ~1570-1600 | Strong | Pyrazine Ring Stretch |

| ~1200-1250 | Medium | Pyrazine Ring In-Plane Bend |

| ~1015-1030 | Very Strong | Symmetric Pyrazine Ring Breathing Mode |

| ~1000-1100 | Medium | C-F Symmetric Stretch |

| ~600-700 | Strong | Pyrazine Ring Deformation |

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound is not publicly available, its key structural features can be predicted by analogy to similar molecules, such as 2-alkoxypyrazines.

The structure would consist of a planar pyrazine ring. The C-O-C bond of the ether linkage would have a bond angle of approximately 110-120°. A key structural parameter would be the dihedral angle between the plane of the pyrazine ring and the C-O-C plane of the substituent. In many related structures, there is a significant twist between the aromatic ring and the substituent to minimize steric hindrance.

In the crystal lattice, pyrazine derivatives are known to engage in intermolecular interactions that dictate their packing. Potential interactions for this compound include:

π–π Stacking: The planar pyrazine rings could stack on top of one another, a common feature in the crystal packing of aromatic compounds.

Hydrogen Bonding: Although a weak hydrogen bond donor, the C-H on the difluoromethyl group (-CF₂H ) could potentially interact with the nitrogen atoms of adjacent pyrazine rings (C-H···N interactions).

Dipole-Dipole Interactions: The electronegative fluorine and nitrogen atoms create significant partial charges, leading to dipole-dipole interactions that would influence the crystal packing arrangement.

Table 4: Predicted Key Molecular Geometry Parameters for this compound

| Parameter | Predicted Value | Notes |

| Pyrazine Ring | Planar | Consistent with aromaticity. |

| C-O-C Bond Angle | ~112° | Typical for an sp³ hybridized oxygen in an ether. |

| C-C-F Bond Angle | ~109.5° | Near tetrahedral geometry at the fluorinated carbon. |

| Pyrazine-Substituent Dihedral Angle | 30-90° | A significant twist is expected to relieve steric strain. |

| C-F Bond Length | ~1.35 Å | Standard bond length for a carbon-fluorine single bond. |

| C-O (Aromatic) Bond Length | ~1.36 Å | Shorter than a typical C-O single bond due to resonance. |

Computational Chemistry and Theoretical Studies of 2 2,2 Difluoroethoxy Pyrazine

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule at the electronic level. These theoretical methods provide insights into molecular geometry, stability, and reactivity, which are crucial for the rational design of new chemical entities and for understanding their behavior.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is particularly effective for geometry optimization, where the lowest energy conformation of a molecule is determined, and for calculating the total electronic energy. For pyrazine (B50134) derivatives, DFT calculations, often employing hybrid functionals like B3LYP with various basis sets (e.g., 6-31+G*), are used to predict molecular geometries and thermodynamic properties. mostwiedzy.pl

In a typical study of a substituted pyrazine, DFT would be used to calculate key geometric parameters such as bond lengths, bond angles, and dihedral angles. For 2-(2,2-Difluoroethoxy)pyrazine, these calculations would reveal how the difluoroethoxy group influences the planarity and geometry of the pyrazine ring. The calculated total energy of the optimized structure provides a measure of its stability.

Table 1: Representative Geometric Parameters of a Substituted Pyrazine Ring Calculated by DFT (Note: This table is illustrative and based on typical values for pyrazine derivatives, not specifically this compound.)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-N | ~1.33 Å |

| Bond Length | C-C | ~1.39 Å |

| Bond Length | C-O (ether) | ~1.36 Å |

| Bond Angle | C-N-C | ~116° |

| Bond Angle | N-C-C | ~122° |

These calculations are fundamental for understanding the molecule's ground-state properties and serve as the starting point for more advanced computational analyses.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity.

For pyrazine derivatives, the distribution of the HOMO and LUMO is influenced by the nature and position of the substituents. In many pyrazine compounds, the HOMO is often localized on the pyrazine ring and any electron-donating groups, while the LUMO is typically distributed over the pyrazinering and any electron-withdrawing groups. The difluoroethoxy group in this compound, with its electronegative fluorine atoms, would be expected to influence the energy and distribution of the LUMO significantly.

Table 2: Illustrative Frontier Orbital Energies for a Substituted Pyrazine (Note: These values are representative and intended to illustrate the concept.)

| Orbital | Energy (eV) |

| HOMO | -6.8 |

| LUMO | -1.5 |

| HOMO-LUMO Gap | 5.3 |

A detailed analysis of the HOMO and LUMO surfaces would reveal the most probable sites for electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactivity towards charged species. mdpi.com The MEP map displays regions of negative electrostatic potential (typically colored red or yellow), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (colored blue), which are prone to nucleophilic attack.

In the case of this compound, the MEP map would likely show negative potential around the nitrogen atoms of the pyrazine ring due to their lone pairs of electrons. The presence of the highly electronegative fluorine atoms in the ethoxy group would create a region of positive potential around the difluoromethyl group and the adjacent oxygen atom, influencing the molecule's intermolecular interactions and reactivity. Natural Bond Orbital (NBO) analysis can also be performed to provide a more quantitative understanding of charge distribution and donor-acceptor interactions within the molecule.

Computational Modeling of Reaction Mechanisms

Computational chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions, including the identification of transient intermediates and transition states.

By mapping the potential energy surface of a reaction, computational methods can identify the transition state (TS), which is the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy or energy barrier. A lower energy barrier corresponds to a faster reaction rate.

For reactions involving substituted pyrazines, such as nucleophilic aromatic substitution or reactions at the side chain, DFT calculations can be employed to locate the transition state structures and compute the associated energy barriers. nih.govresearchgate.net This information is crucial for understanding the feasibility and kinetics of a proposed reaction pathway.

Computational modeling allows for the exploration of different possible reaction pathways. By comparing the energy profiles of various potential mechanisms, the most favorable pathway can be determined. For instance, in the formation of pyrazine derivatives, computational studies can help to distinguish between different sequences of addition and dehydration steps. nih.govresearchgate.net

For this compound, theoretical studies could be used to investigate its synthesis or its reactivity in various chemical transformations. By modeling the step-by-step mechanism, researchers can gain a deeper understanding of the factors that control the reaction's outcome and selectivity. This knowledge is invaluable for optimizing reaction conditions and for designing more efficient synthetic routes.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis of this compound would be critical to understanding its three-dimensional structure and flexibility, which are key determinants of its physical properties and biological activity. This analysis is typically performed using quantum mechanical (QM) methods, such as Density Functional Theory (DFT), or less computationally expensive molecular mechanics (MM) force fields. The primary goal would be to identify the lowest energy conformations (conformers) of the molecule by systematically rotating the single bonds, particularly the C-O and C-C bonds of the difluoroethoxy side chain.

Key parameters determined from such an analysis would include:

Energy Barriers to Rotation: The energy required to rotate from one stable conformation to another, indicating the molecule's rigidity.

Relative Energies of Conformers: Identifying the most stable, and therefore most probable, shapes the molecule will adopt.

Following conformational analysis, Molecular Dynamics (MD) simulations could be employed to study the dynamic behavior of this compound over time. An MD simulation would solve Newton's equations of motion for the atoms of the molecule, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment (e.g., a solvent or a biological receptor). These simulations can reveal fluctuations around the minimum energy conformations and the timescales of conformational changes, offering a more realistic picture of the molecule's behavior than static models.

Quantitative Structure-Activity Relationship (QSAR) Modeling (Methodological Focus)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While no specific QSAR model for this compound has been found, the methodology to develop one is well-established.

The development of a QSAR model involves several key steps:

Data Set Curation: A dataset of structurally related pyrazine derivatives with experimentally measured biological activity (e.g., receptor binding affinity, enzyme inhibition) would be compiled. This set would include this compound. The data is typically split into a 'training set' to build the model and a 'test set' to validate its predictive power.

Descriptor Calculation: For each molecule in the dataset, a large number of numerical descriptors are calculated. These descriptors quantify various aspects of the molecular structure and can be categorized as:

1D Descriptors: Molecular weight, atom counts.

2D Descriptors: Topological indices, molecular connectivity, polar surface area.

3D Descriptors: Molecular shape and volume, hydrophobic fields, electrostatic potential fields. Quantum chemical descriptors, such as HOMO/LUMO energies and dipole moment, are also frequently used.

Model Building and Feature Selection: A statistical method is used to find the best correlation between a subset of the calculated descriptors (the independent variables) and the biological activity (the dependent variable). Common regression techniques include:

Multiple Linear Regression (MLR)

Partial Least Squares (PLS)

Machine learning algorithms like Artificial Neural Networks (ANN) and Support Vector Machines (SVM). Feature selection algorithms are crucial to identify the most relevant descriptors and avoid overfitting the model.

Model Validation: The resulting equation or model is rigorously validated to ensure it is robust and has predictive capability. This involves internal validation (e.g., cross-validation using the training set) and, most importantly, external validation using the test set of compounds that were not used in model creation. Statistical metrics such as the squared correlation coefficient (R²) for the training set and the predictive squared correlation coefficient (Q²) for the test set are used to assess the model's quality.

A validated QSAR model could then be used to predict the activity of new, unsynthesized pyrazine derivatives, guiding the design of more potent compounds.

Derivatization Reactions and Advanced Synthetic Transformations of 2 2,2 Difluoroethoxy Pyrazine

Functionalization of the Pyrazine (B50134) Ring for Novel Derivatives

The pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This property makes the ring susceptible to nucleophilic attack but generally resistant to electrophilic aromatic substitution, which typically requires the presence of strong electron-donating groups on the ring youtube.com. Functionalization of the 2-(2,2-Difluoroethoxy)pyrazine ring is therefore primarily achieved through nucleophilic substitution or metal-catalyzed cross-coupling reactions, the latter requiring prior halogenation of the ring.

Direct substitution of a hydrogen atom on the pyrazine ring by a nucleophile (SNH) is challenging and not commonly employed. A more viable pathway for introducing new functional groups is through nucleophilic aromatic substitution (SNAr) of a pre-installed leaving group, such as a halogen.

For a hypothetical halogenated derivative, such as 5-chloro-2-(2,2-difluoroethoxy)pyrazine, the electron-deficient nature of the pyrazine ring would facilitate the displacement of the chloride by various nucleophiles. The two ring nitrogen atoms activate the halide position towards nucleophilic attack. Reactions with nucleophiles such as amines, alkoxides, or thiolates would proceed, likely under thermal conditions or with base catalysis, to yield the corresponding 5-substituted derivatives. The Chichibabin reaction, which involves reacting pyrazine with sodium amide in liquid ammonia (B1221849) to form 2-aminopyrazine, exemplifies the susceptibility of the pyrazine ring to potent nucleophiles youtube.com.

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds and have been successfully applied to pyrazine systems rsc.org. To utilize these methods, this compound must first be halogenated (e.g., brominated or chlorinated) at one of the available ring positions (C-3, C-5, or C-6). The resulting halo-pyrazine can then serve as an electrophilic partner in various cross-coupling reactions.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is a versatile method for creating biaryl structures researchgate.net. The coupling of a halogenated this compound with an aryl or heteroaryl boronic acid would be catalyzed by a palladium complex. While early catalysts like Pd(PPh₃)₄ may not be effective for chloropyrazines, more advanced catalyst systems using ligands such as 1,4-bis(diphenylphosphino)butane (B1266417) (dppb) or those incorporating potassium organotrifluoroborates have shown high efficiency for these electron-deficient substrates rsc.org.

Sonogashira Coupling: The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst researchgate.netwikipedia.org. Halogenated this compound would be an excellent substrate for this reaction. Studies have shown that even chloropyrazines can be quantitatively coupled with terminal alkynes under catalysis by systems like [Pd(allyl)Cl]₂/PPh₃ rsc.org. This reaction provides a direct route to alkynylpyrazine derivatives, which are valuable precursors for more complex molecules.

Kumada-Corriu Coupling: The Kumada-Corriu coupling utilizes a Grignard reagent as the nucleophilic partner and is typically catalyzed by nickel or palladium complexes wikipedia.orgorganic-chemistry.orgchem-station.com. This reaction is one of the earliest developed cross-coupling methods. A halo-2-(2,2-difluoroethoxy)pyrazine could be coupled with various aryl or vinyl Grignard reagents. Nickel catalysts are often favored for their cost-effectiveness, while palladium catalysts may offer better chemoselectivity chem-station.comnrochemistry.com. A significant consideration for the Kumada coupling is the high reactivity of the Grignard reagent, which limits the tolerance for sensitive functional groups on the coupling partners chem-station.com.

The table below summarizes typical conditions for these cross-coupling reactions on various halopyrazine substrates, which can be considered analogous for derivatives of this compound.

| Reaction | Substrate Example | Coupling Partner | Catalyst/Ligand | Base/Solvent | Yield (%) | Reference |

| Suzuki | Chloropyrazine | 1-Naphthyltrifluoroborate | Pd(OAc)₂ / SPhos | Cs₂CO₃ / THF/H₂O | >80 | rsc.org |

| Suzuki | 2,3,5-Trichloropyridine | Phenylboronic acid | Pd(OAc)₂ (ligand-free) | K₂CO₃ / H₂O | High | researchgate.net |

| Sonogashira | Chloropyrazine | Phenylacetylene | [Pd(allyl)Cl]₂ / PPh₃ | Et₃N | Quantitative | rsc.org |

| Sonogashira | Heterocyclic Phosphonium Salt | Terminal Alkyne | Pd(OAc)₂ / Xantphos | DIPEA / NMP | Moderate-Good | acs.org |

| Kumada | Aryl Halide | Grignard Reagent | NiCl₂(dppe) or PdCl₂(dppf) | THF or Et₂O | Variable | wikipedia.orgnrochemistry.com |

Development of Regioselective and Stereoselective Derivatization Strategies

Regioselective Strategies: Achieving regioselectivity in the further functionalization of this compound is crucial for synthesizing specific isomers. The directing effect of the 2-(2,2-difluoroethoxy) group will dictate the position of subsequent substitutions. As an alkoxy group, it has a +M (mesomeric, electron-donating) effect through the oxygen lone pairs and a -I (inductive, electron-withdrawing) effect. On the electron-deficient pyrazine ring, these electronic effects influence the regioselectivity of reactions like halogenation, lithiation, or C-H activation.

For electrophilic reactions like halogenation, the alkoxy group would direct incoming electrophiles to the C-5 position, which is para to the substituent and activated by the resonance effect. For nucleophilic or organometallic reactions, the outcome is more complex. Directed ortho-metalation (DoM) is a powerful strategy where a metal-directing group guides deprotonation to an adjacent position. While the ether oxygen could potentially direct lithiation to the C-3 position, the influence of the ring nitrogens often dominates, leading to deprotonation at C-3 or C-5. The precise regiochemical outcome would depend heavily on the specific reagents and reaction conditions. Recent advances in C-H activation chemistry provide pathways for regioselective functionalization, often controlled by the steric and electronic environment created by both the substituent and the catalyst mdpi.com.

Stereoselective Strategies: The parent molecule, this compound, is achiral. Stereoselective strategies become relevant when a derivatization reaction introduces a new chiral center. For example, if a derivative of this compound were to undergo a reduction of the pyrazine ring or an addition reaction to an unsaturated substituent, diastereomers or enantiomers could be formed.

The development of stereoselective methods would involve the use of chiral reagents, catalysts, or auxiliaries. For instance, an asymmetric cross-coupling reaction using a chiral ligand on the palladium or nickel catalyst could introduce a chiral aryl group. Another advanced strategy is the catalytic enantioselective dearomatization of the pyrazine ring, which can generate chiral C-substituted piperazines in high enantiomeric excess using a copper catalyst with a chiral ligand nih.gov. Such methods would allow for the synthesis of optically active derivatives of this compound, which could be of significant interest for pharmaceutical applications.

Academic Research Applications and Future Directions for 2 2,2 Difluoroethoxy Pyrazine

Role as a Synthetic Building Block (Synthon) in Organic Synthesis

The pyrazine (B50134) ring is a foundational scaffold in organic chemistry, valued for its stability and versatile reactivity. nih.govresearchgate.net As a derivative, 2-(2,2-Difluoroethoxy)pyrazine serves as a valuable synthetic building block, or synthon, for constructing more complex molecules. Its utility stems from the reactivity of the pyrazine core, which can undergo various chemical transformations. imist.ma

The synthesis of this compound itself would typically be achieved via a nucleophilic aromatic substitution reaction between a halopyrazine, such as 2-chloropyrazine (B57796), and 2,2-difluoroethanol (B47519). Once formed, the molecule offers multiple pathways for further functionalization. The carbon atoms on the pyrazine ring are susceptible to metallation, which can be followed by cross-coupling reactions (e.g., Suzuki or Stille coupling) to introduce new carbon-carbon bonds. nih.govmdpi.com This allows for the attachment of various aryl or alkyl groups, significantly diversifying the molecular structure.

Furthermore, the nitrogen atoms in the pyrazine ring can be oxidized to form N-oxides. nih.govrsc.org This transformation alters the electronic properties of the ring, facilitating different substitution patterns and enabling reactions not possible with the parent pyrazine. nih.gov The presence of the 2,2-difluoroethoxy group can influence the regioselectivity of these reactions through steric and electronic effects, providing a tool for chemists to direct the synthesis toward specific, desired isomers. The robust nature of the pyrazine scaffold, combined with these reactive handles, makes this compound a practical starting point for creating libraries of novel compounds for further investigation. nih.govresearchgate.net

Table 1: Key Synthetic Reactions Involving the Pyrazine Scaffold

| Reaction Type | Reagents/Conditions | Outcome | Reference |

| C-H Functionalization | Iron-catalysis, Organoboron agents | Arylation of the pyrazine ring | mdpi.com |

| Suzuki Coupling | Palladium catalyst, Boronic acids | Formation of C-C bonds | nih.govmdpi.com |

| N-Oxide Formation | Oxidizing agents (e.g., m-CPBA) | Activation of the pyrazine ring for further substitution | nih.gov |

| Metalation | Organolithium or Grignard reagents | Creation of a nucleophilic site for electrophilic trapping | nih.gov |

| Halogenation | N-Bromosuccinimide (NBS) | Introduction of halogen atoms for subsequent cross-coupling | nih.gov |

Development as a Molecular Probe for Chemical Biology Studies

Molecular probes are essential tools in chemical biology for visualizing and studying biological processes within living systems. Fluorescent probes, in particular, allow for real-time imaging of specific organelles or biomolecules. Pyrazine derivatives have emerged as promising core structures for such probes due to their favorable photophysical properties and synthetic accessibility. frontiersin.orgnih.gov

A novel fluoro-pyrazine-bridged fluorescent probe has been successfully synthesized for the specific imaging of lipid droplets in various cell types. nih.gov This donor-acceptor-donor (D-A-D) type probe demonstrated excellent photostability, a large Stokes shift, and low toxicity, making it ideal for long-term live-cell imaging. nih.gov Another study detailed a pyrazine-bridged probe that could effectively permeate live cell membranes for cytoplasm imaging. frontiersin.org

Building on this precedent, this compound could be developed into a molecular probe. The pyrazine ring can act as the core of a fluorophore, while the difluoroethoxy group can modulate its electronic properties, solubility, and bioavailability. The fluorine atoms can enhance the probe's photostability and influence its emission wavelength. By attaching specific targeting moieties to the pyrazine scaffold, probes based on this compound could be designed to localize within specific cellular compartments or to bind to particular proteins, enabling the study of their dynamics and function.

Integration into Advanced Materials Science (e.g., Covalent Organic Frameworks)

Covalent Organic Frameworks (COFs) are a class of porous crystalline polymers with highly ordered structures and tunable properties. Their large surface area and defined pore structures make them suitable for applications in gas storage, separation, and catalysis. rsc.orgresearchgate.net The pyrazine ring is an excellent building block for COFs due to its rigid, planar geometry and the ability of its nitrogen atoms to act as coordination sites. pipzine-chem.comnih.gov

Researchers have synthesized pyrazine-linked 2D COFs that demonstrate effective CO₂ adsorption and can be used for the removal of organic dyes. rsc.org In another application, a pyrazine-linked COF was used as a coating material for cathodes in lithium-ion batteries, resulting in superior cyclability, performance, and thermal stability. nih.gov The integration of pyrazine units into the framework contributes to the material's structural integrity and electronic properties.

This compound could serve as a functionalized linker in the synthesis of novel COFs. The pyrazine core would provide the necessary structural rigidity, while the 2,2-difluoroethoxy groups would project into the pores of the framework. These fluorine-rich linings could alter the surface chemistry of the pores, potentially enhancing the selective adsorption of specific gases or substrates. The electron-withdrawing nature of the fluoroalkoxy group could also modulate the electronic properties of the COF, which is beneficial for applications in catalysis or as battery materials. pipzine-chem.comnih.gov

Table 2: Applications of Pyrazine-Based Porous Materials

| Material Type | Pyrazine Role | Application | Key Finding | Reference |

| Covalent Organic Framework (COF) | Linker | CO₂ Adsorption, Dye Removal | High stability and good uptake capacity | rsc.org |

| Covalent Organic Framework (COF) | Coating Material | Lithium-Ion Battery Cathodes | Improved cyclability and thermal stability | nih.gov |

| Metal-Organic Framework (MOF) | Pillared Linker | Gas Separation | Selective capture of SO₂ | researchgate.net |

Contribution as a Lead Scaffold in Early-Stage Chemical Biology Research

The pyrazine heterocycle is considered a "privileged scaffold" in medicinal chemistry, appearing in the structure of numerous FDA-approved drugs, including the anticancer agent Bortezomib and the antiviral Favipiravir. mdpi.comnih.govpharmablock.com Pyrazine derivatives exhibit a vast range of biological activities, such as anticancer, antibacterial, antifungal, and antiviral properties. nih.govresearchgate.netresearchgate.net This makes the pyrazine core an excellent starting point for the design of new therapeutic agents. researchgate.netnih.gov

The introduction of fluorine atoms into drug candidates is a widely used strategy to enhance their pharmacological profiles. Fluorination can improve metabolic stability, increase binding affinity to target proteins, and enhance membrane permeability. The 2,2-difluoroethoxy group in this compound combines the pyrazine scaffold's proven biological relevance with the benefits of fluorination.

In early-stage research, this compound can serve as a lead scaffold for developing new inhibitors of protein kinases, which are common targets in oncology. nih.govfrontiersin.org The pyrazine nitrogen atoms can act as hydrogen bond acceptors, interacting with key amino acid residues in the hinge region of a kinase. pharmablock.com By synthesizing a library of derivatives based on this scaffold, researchers can perform structure-activity relationship (SAR) studies to optimize potency and selectivity against a specific biological target. nih.govnih.gov

Exploration in Agrochemical Research (Focus on Chemical Design)

The design of modern agrochemicals increasingly incorporates fluorinated motifs to enhance efficacy and improve environmental profiles. researchgate.net Fluorine-containing substituents, such as 2,2-difluoroethyl groups, are present in a number of commercial agrochemical products. researchgate.net Concurrently, pyrazine derivatives have been investigated and utilized for their pesticidal and insecticidal properties. mdpi.comwipo.int

The combination of these two features in this compound makes it a promising candidate for agrochemical research. The pyrazine core provides a heterocyclic framework with known bioactivity against agricultural pests, while the difluoroethoxy group can enhance the molecule's potency, stability, and uptake by the target organism. researchgate.netmdpi.com In chemical design, this compound could be used as a starting point to develop new classes of herbicides, fungicides, or insecticides. Researchers can modify the pyrazine ring with other substituents to fine-tune the biological activity spectrum and optimize properties such as soil degradation and selectivity, aiming to create effective crop protection agents with favorable safety profiles. researchgate.net

Emerging Research Areas and Unexplored Facets

While the broader class of pyrazine compounds is well-studied, the specific potential of this compound remains largely untapped, presenting numerous opportunities for future research.

One emerging area is its application in developing highly specific chemical probes. While the general use of pyrazines as fluorophores is established, designing probes based on this specific scaffold for novel biological targets or for sensing specific metal ions or reactive oxygen species is a promising avenue. nih.gov

In materials science, the precise impact of the difluoroethoxy group on the properties of COFs and other polymers has not been explored. Research could focus on synthesizing materials with this building block to study how the fluorine atoms influence gas-selectivity, electronic conductivity, or photocatalytic activity. pipzine-chem.comnih.gov

Furthermore, the full spectrum of its biological activity is unknown. Screening this compound and its derivatives against a wider range of therapeutic targets, including those for neurodegenerative or metabolic diseases, could reveal new medicinal chemistry applications. google.com Finally, given the importance of pyrazines as flavor and fragrance compounds, the sensory properties of this compound could be investigated for potential applications in the food and fragrance industry. researchgate.netnih.govelsevierpure.com

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(2,2-Difluoroethoxy)pyrazine, and how can purity be ensured?

- Methodological Answer : The synthesis typically involves nucleophilic substitution between pyrazine derivatives and 2,2-difluoroethyl halides. A copper-catalyzed coupling under inert conditions (e.g., nitrogen atmosphere) is often employed to enhance yield. For purification, sequential recrystallization using solvents like ethanol or acetone, followed by column chromatography (silica gel, hexane/ethyl acetate gradient), ensures high purity. Characterization via H/C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS) is critical to confirm structural integrity .

Q. What spectroscopic and analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : NMR is essential to confirm the presence and environment of fluorine atoms. H NMR resolves ethoxy-proton splitting patterns (e.g., -OCHCFH).

- Mass Spectrometry : HRMS with electrospray ionization (ESI) or electron impact (EI) detects molecular ion peaks and fragmentation patterns.

- X-ray Crystallography : Single-crystal analysis determines bond angles (e.g., C-O-C dihedral angles) and π-π stacking interactions (centroid distances ~3.8–4.0 Å), as seen in related pyrazine derivatives .

Q. What safety protocols should be followed when handling this compound?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Work in a fume hood to avoid inhalation of vapors.

- Storage : Store in airtight containers under inert gas (argon) at 2–8°C to prevent degradation.

- Emergency Measures : For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. Acute toxicity data (e.g., LD) should be referenced from safety sheets of analogous compounds .

Advanced Research Questions

Q. How can computational methods model the electronic and vibrational properties of this compound?

- Methodological Answer :

- Electronic States : Construct a 24-mode model Hamiltonian (including all vibrational modes) to simulate S/S excited states. Use multiconfiguration time-dependent Hartree (MCTDH) for wave packet propagation, as demonstrated for pyrazine derivatives .

- Vibrational Coupling : Density functional theory (DFT) at the B3LYP/6-311++G(d,p) level predicts IR-active modes, particularly C-F stretching (~1150–1250 cm) and pyrazine ring vibrations.

Q. How can contradictions in crystallographic data for this compound be resolved?

- Methodological Answer :

- Refinement Software : Use SHELXL for high-resolution refinement. Adjust parameters like displacement ellipsoids and hydrogen bonding constraints.

- Data Validation : Cross-validate with PLATON to check for missed symmetry (e.g., twinning) or disorder. For weak π-π interactions (centroid distances <4.0 Å), refine using restraints on atomic positions .

Q. What advanced chromatographic methods optimize detection of trace this compound in complex matrices?

- Methodological Answer :

- Sample Preparation : Headspace solid-phase microextraction (HS-SPME) with a divinylbenzene/carboxen/polydimethylsiloxane fiber enriches volatile analytes.

- Instrumentation : Comprehensive two-dimensional gas chromatography (GC×GC) paired with nitrogen-phosphorus detection (NPD) achieves detection limits <1 ng/L. Isotope dilution (e.g., -labeled analogs) coupled with GC×GC-TOFMS enhances quantitation accuracy via extracted ion chromatograms (EICs) .

Q. How do steric and electronic effects influence the reactivity of this compound in substitution reactions?

- Methodological Answer :

- Steric Effects : The bulky 2,2-difluoroethoxy group directs electrophilic substitution to the para position of the pyrazine ring.

- Electronic Effects : Electron-withdrawing fluorine atoms decrease nucleophilicity at the ethoxy group, necessitating strong bases (e.g., NaH) for deprotonation in alkylation reactions. Kinetic studies via NMR track reaction progress under varying temperatures (25–80°C) .

Data Contradiction Analysis

Q. How to reconcile discrepancies between calculated and experimental vibrational spectra?

- Methodological Answer :

- Anharmonic Corrections : Apply second-order vibrational perturbation theory (VPT2) to DFT-computed spectra.

- Solvent Effects : Simulate using polarizable continuum models (PCM) for non-polar solvents (e.g., chloroform).

- Experimental Calibration : Use internal standards (e.g., polystyrene for IR) to align peak positions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.